molecular formula C12H15BrN2O2 B8385432 2-amino-3-bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide

2-amino-3-bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide

Cat. No. B8385432
M. Wt: 299.16 g/mol
InChI Key: OKIVZLVTFHKXSO-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A yellow mixture of 2-amino-3-bromobenzoic acid (Oakwood Products, Inc., West Columbia, S.C., 2.125 g, 9.83 mmol), 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide (6.37 mL, 10.82 mmol), tetrahydro-2H-pyran-4-amine hydrochloride (Combi-Blocks, Inc., San Diego, Calif., 4.06 g, 29.5 mmol), and DIEA (5.15 mL, 29.5 mmol) was stirred at 0° C. for 5 min; the reaction mixture was then warmed to RT and stir for 30 min when product was observed via LCMS. The reaction mixture was diluted with EtOAc (150 mL), added to a separatory funnel, and washed with saturated aqueous NaHCO3 (4×100 mL); the organic layer was separated, dried over Na2SO4, and concentrated to give 2-amino-3-bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide (515a, 1.54 g, 5.15 mmol, 52% yield) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.49-1.63 (m, 2H) 2.00 (dd, J=12.52, 2.15 Hz, 2H) 3.53 (td, J=11.69, 2.05 Hz, 2H) 3.95-4.05 (m, 2H) 4.10-4.21 (m, 1H) 5.87 (d, J=7.24 Hz, 1H) 6.06 (br. s., 2H) 6.54 (t, J=7.92 Hz, 1H) 7.25-7.30 (m, 1H) 7.51 (dd, J=7.82, 1.17 Hz, 1H). MS (ESI, pos. ion) m/z: 299.0/301.0 (M+1).
Quantity
2.125 g
Type
reactant
Reaction Step One
Quantity
6.37 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Name
Quantity
5.15 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(P1(=O)OP(=O)(CCC)OP(=O)(CCC)O1)CC.Cl.[O:31]1[CH2:36][CH2:35][CH:34]([NH2:37])[CH2:33][CH2:32]1.CCN(C(C)C)C(C)C>CCOC(C)=O>[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:37][CH:34]1[CH2:35][CH2:36][O:31][CH2:32][CH2:33]1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
2.125 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Br
Name
Quantity
6.37 mL
Type
reactant
Smiles
C(CC)P1(OP(OP(O1)(CCC)=O)(CCC)=O)=O
Name
Quantity
4.06 g
Type
reactant
Smiles
Cl.O1CCC(CC1)N
Name
Quantity
5.15 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then warmed to RT
STIRRING
Type
STIRRING
Details
stir for 30 min when product
Duration
30 min
ADDITION
Type
ADDITION
Details
added to a separatory funnel
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (4×100 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=C(C(=O)NC2CCOCC2)C=CC=C1Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.15 mmol
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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